molecular formula C19H20FNO B2587359 3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide CAS No. 298215-23-3

3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide

Cat. No.: B2587359
CAS No.: 298215-23-3
M. Wt: 297.373
InChI Key: BCSPMKZEIWLDBW-AWNIVKPZSA-N
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Description

3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide (CAS: 298215-23-3) is an acrylamide derivative with the molecular formula C₁₉H₂₀FNO and a molar mass of 297.37 g/mol . Structurally, it features a tert-butyl-substituted phenyl group conjugated to an acrylamide backbone and a 4-fluorophenylamine moiety.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(22)21-17-11-9-16(20)10-12-17/h4-13H,1-3H3,(H,21,22)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSPMKZEIWLDBW-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide typically involves the following steps:

    Preparation of 4-(Tert-butyl)phenylamine: This can be achieved through the reduction of 4-(tert-butyl)nitrobenzene using hydrogen gas in the presence of a palladium catalyst.

    Formation of 4-(Tert-butyl)phenyl isocyanate: The amine is then reacted with phosgene to form the corresponding isocyanate.

    Synthesis of the acrylamide: The isocyanate is reacted with 4-fluoroaniline in the presence of a base such as triethylamine to form the desired acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the acrylamide.

    Reduction: Reduced derivatives, potentially leading to the formation of amines.

    Substitution: Substituted derivatives where the fluorine atom is replaced by another nucleophile.

Scientific Research Applications

Scientific Research Applications

The applications of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide span several domains:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing various derivatives and complex organic compounds, enabling researchers to explore new chemical entities .
  • Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions, making it useful for studying reaction mechanisms and developing new synthetic pathways.

Biology

  • Enzyme Interaction Studies : Its structural features allow for investigations into enzyme interactions and protein binding, which are crucial for understanding biochemical pathways and drug design .
  • Potential Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate due to its unique properties that may influence biological activity .

Medicine

  • Drug Development : Preliminary studies suggest that derivatives of this compound may have potential applications in drug development, particularly in targeting specific biological pathways .
  • Cosmetic Applications : Research indicates that related compounds may serve as effective agents in cosmetic formulations aimed at treating hyperpigmentation by inhibiting melanin production .

Data Tables

Reaction TypeDescriptionExample Reagents
OxidationConverts to oxidized derivativesPotassium permanganate
ReductionProduces reduced derivativesHydrogen gas + palladium catalyst
SubstitutionFluorophenyl group can be replacedSodium methoxide

Case Studies

  • Enzyme Inhibition Study : A study evaluated the inhibitory properties of related acrylamide derivatives on tyrosinase, an enzyme involved in melanin production. The findings indicated promising results for potential use in cosmetic formulations targeting hyperpigmentation disorders .
  • Drug Development Research : Research focused on synthesizing analogs of this compound to assess their biological activity against specific cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound. The fluorophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Molecular Formula Molar Mass (g/mol) Key Features Biological Activity (Reported)
3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide R₁ = tert-butyl, R₂ = F C₁₉H₂₀FNO 297.37 High hydrophobicity, steric bulk Not explicitly reported
(E)-N-(4-(tert-butyl)phenyl)-3-(1H-indol-3-yl)acrylamide R₁ = tert-butyl, R₂ = indole C₂₁H₂₂N₂O 318.42 Indole moiety enhances π-π interactions Potent anticancer activity (IC₅₀ < 10 μM)
3-Phenyl-N-(4-sulfamoylphenyl)acrylamide (A2) R₁ = H, R₂ = SO₂NH₂ C₁₅H₁₄N₂O₃S 302.35 Sulfonamide group (polar, acidic) Not reported
3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide R₁ = isobutyl, R₂ = OCF₃ C₂₀H₂₀F₃NO₂ 379.38 Trifluoromethoxy (electron-withdrawing) Not reported
N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide R₁ = SCH₃, R₂ = F C₁₆H₁₄FNOS 287.08 Methylthio (moderate hydrophobicity) No patent/literature hits

Key Observations :

The methylthio group in N-(4-fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide provides moderate hydrophobicity without significant steric hindrance .

Electronic Effects :

  • Fluorine (electronegative) and trifluoromethoxy (strong electron-withdrawing) groups influence electron density, affecting binding to targets like kinases or receptors .
  • The sulfamoyl group in A2 introduces acidity (pKa ~10), which may enhance solubility in physiological conditions .

Biological Activity :

  • The indole-containing analogue demonstrates potent anticancer activity, suggesting that π-π stacking interactions (via indole) and tert-butyl-mediated hydrophobic interactions synergize for efficacy.
  • Anti-inflammatory activity is prominent in compounds with hydroxyl/methoxy substituents (e.g., 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide, IC₅₀ = 17.00 μM ), but the target compound lacks such polar groups, which may limit similar activity.

Biological Activity

3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide, with the CAS number 898771-43-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a distinctive structure that contributes to its biological activity. The presence of both tert-butyl and fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed promising results against HeLa cells, with a GI50 (the concentration required to inhibit cell growth by 50%) in the low micromolar range .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
3-(4-Tert-butyl)phenyl-N-(4-fluorophenyl)acrylamideHeLa0.022
Other DerivativesMCF-70.035

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against different strains, indicating its potential as an antibacterial agent .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may inhibit tubulin polymerization, similar to other known anticancer agents . This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Study 1: Antiproliferative Effects in vitro

In a significant study, researchers synthesized various derivatives of acrylamide compounds and tested their effects on cancer cell lines. The results indicated that modifications in the structure led to enhanced antiproliferative activity against HeLa cells and other cancer types .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound and its derivatives. It was found that the presence of electron-donating groups on the phenyl ring significantly increased antibacterial activity against E. coli and C. albicans .

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